6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-
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Overview
Description
(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic compound featuring a pyrazole ring and a dioxabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Construction of the Dioxabicyclo Octane Core: This step involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the bicyclic structure.
Coupling of the Pyrazole and Dioxabicyclo Octane Units: The final step involves the coupling of the pyrazole ring with the dioxabicyclo octane core through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dioxabicyclo octane core, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the dioxabicyclo octane core.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Industry
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target, while the dioxabicyclo octane core provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one: Lacks the methyl groups on the pyrazole ring.
(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxabicyclo[3.2.1]octan-4-one: Lacks one oxygen atom in the bicyclic core.
Uniqueness
Structural Features: The presence of both the pyrazole ring and the dioxabicyclo octane core in (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one provides unique structural and electronic properties.
Reactivity: The compound’s reactivity is influenced by the presence of the methyl groups on the pyrazole ring, which can affect its interaction with reagents and molecular targets.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3 |
InChI Key |
YWVXTXRVYLHDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)C3OCC2O3)C |
Origin of Product |
United States |
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